molecular formula C19H18O3 B1262286 4'-Methoxymagnaldehyde B

4'-Methoxymagnaldehyde B

Cat. No. B1262286
M. Wt: 294.3 g/mol
InChI Key: GZEHOGWVYRVLOJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxymagnaldehyde B is a natural product found in Magnolia officinalis with data available.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

4'-Methoxymagnaldehyde B, isolated from Magnolia officinalis, has been studied for its cytotoxic activity against various cancer cell lines. It has shown potent cytotoxicity, particularly against the K562, HeLa, and A549 cancer cell lines, suggesting its potential as a chemotherapeutic agent (Youn et al., 2007).

Synthesis and Industrial Applications

Another compound closely related to 4'-Methoxymagnaldehyde, 4-Methoxysalicylaldehyde, finds a range of industrial applications in the synthesis of organic compounds, drugs, and therapeutic agents. This compound can be synthesized via selective monomethylation of 2,4-dihydroxybenzaldehyde, a method that offers higher yield and cost-effectiveness compared to previous methods (Jin et al., 2012).

Photoresponsive Materials and Fluorescence Probes

In the field of materials science, 4-methoxysubstituted compounds, similar to 4'-Methoxymagnaldehyde B, have been used in the design of photoresponsive materials. These materials exhibit properties like color and fluorescence changes upon exposure to UV light, making them suitable for applications in photochromic systems (Li et al., 2014).

Additionally, derivatives of BODIPY chromophores substituted with 4-methoxy groups have been synthesized, showing improved solubility and potential for use in fluorescence probes based on photoinduced electron transfer mechanisms (Gabe et al., 2006).

properties

Product Name

4'-Methoxymagnaldehyde B

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal

InChI

InChI=1S/C19H18O3/c1-3-5-16-13-15(8-10-19(16)22-2)17-12-14(6-4-11-20)7-9-18(17)21/h3-4,6-13,21H,1,5H2,2H3/b6-4+

InChI Key

GZEHOGWVYRVLOJ-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)CC=C

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)CC=C

synonyms

4'-methoxymagnaldehyde B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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